3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrolidin-1-yl group, and an amino and carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the core structure.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential biological activities. It may act as a ligand for various receptors, influencing cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties and reactivity.
Mechanism of Action
The mechanism by which 3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide
1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness: 3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and reactivity that are not found in similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C12H14N4OS |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N4OS/c13-9-8-7(16-5-1-2-6-16)3-4-15-12(8)18-10(9)11(14)17/h3-4H,1-2,5-6,13H2,(H2,14,17) |
InChI Key |
MSSKTGVILPPEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |
Origin of Product |
United States |
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